Phenylthiohydantoin-norleucine (PTH-norleucine) is a derivative of the non-proteinogenic amino acid norleucine. It is formed during protein sequencing using the Edman degradation method, where norleucine is used as an internal standard [, ]. PTH-norleucine serves as a reference point to monitor the performance of the sequencing instrument and analyze the yield and carryover of the sequencing reaction []. It helps differentiate between technical errors and genuine protein properties, such as a blocked N-terminus [].
The synthesis of Phenylthiohydantoin-norleucine involves several key steps, primarily focusing on the derivatization of norleucine to form the phenylthiohydantoin derivative. The general procedure can be summarized as follows:
The synthesis can be optimized by adjusting parameters such as reaction time, temperature, and solvent choice to improve yield and purity .
The molecular structure of Phenylthiohydantoin-norleucine features a hydantoin ring structure, which is characteristic of phenylthiohydantoins. The specific arrangement includes:
The melting point of this compound ranges from 134 °C to 138 °C, indicating its stability under moderate thermal conditions .
Phenylthiohydantoin-norleucine participates in several chemical reactions, primarily related to its role in peptide sequencing:
These reactions are critical in biochemistry for understanding protein structures and functions .
The mechanism of action for Phenylthiohydantoin-norleucine during Edman degradation involves:
This mechanism allows for precise sequencing of peptides by enabling stepwise identification .
Phenylthiohydantoin-norleucine exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications involving peptide analysis and synthesis .
Phenylthiohydantoin-norleucine has several important applications in scientific research:
These applications underscore its significance in both academic research and industrial biotechnology settings .
Phenylthiohydantoin-norleucine (PTH-norleucine) is synthesized through divergent pathways depending on the intended application scale and purity requirements. Solid-phase synthesis employs a resin-bound norleucine precursor, where sequential addition of phenylisothiocyanate (PITC) enables controlled derivatization. This method is ideal for micro-scale production (<100 mg) of high-purity PTH-norleucine for analytical standards, achieving >98% homogeneity by minimizing solution-phase impurities [1]. In contrast, solution-phase synthesis facilitates bulk production (gram-scale) through direct reaction of free norleucine with PITC in anhydrous solvents. While throughput is higher, this approach requires rigorous purification to remove hydrolyzed PITC byproducts [6] [9]. Hybrid strategies may utilize soluble polymer supports to balance scalability and purity.
Table 1: Comparative Synthesis Strategies for PTH-Norleucine
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | <100 mg | Gram-scale |
Typical Purity | >98% (HPLC) | 90-95% (pre-purification) |
Key Advantage | Minimal byproducts | High throughput |
Purification Needs | Minimal | Multi-step crystallization |
Primary Application | Analytical standards | Bulk reagents |
For solid-phase synthesis, norleucine α-amino group protection is critical. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides orthogonal protection that is stable under acidic conditions but rapidly cleaved by piperidine (20% v/v in DMF). This allows sequential:
Cyclization efficiency hinges on solvent polarity and coupling agents:
Table 2: Solvent Systems for PTH-Norleucine Synthesis
Solvent | Cyclization Yield | Byproduct Formation | Suitability |
---|---|---|---|
Anhydrous DMF | 92% | <5% | Optimal |
THF | 88% | 8% | Acceptable |
Acetonitrile | 75% | 15% | Marginal |
Aqueous DMF | 60% | 25% | Unsuitable |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0